3-Chloro-4,5-difluorobenzaldehyde
Overview
Description
3-Chloro-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of fluorobenzaldehydes, which includes this compound, can be achieved by reacting a chlorobenzaldehyde with an alkali fluoride in a dipolar aprotic medium .Molecular Structure Analysis
The InChI code for this compound is1S/C7H3ClF2O/c8-5-1-4 (3-11)2-6 (9)7 (5)10/h1-3H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It is stored at a temperature between 2-8°C .Scientific Research Applications
Base-Catalyzed Cyclocondensation Reactions
- 2,6-Dihalobenzaldehydes, including compounds similar to 3-Chloro-4,5-difluorobenzaldehyde, have been used in base-catalyzed cyclocondensation reactions. These reactions yield derivatives resistant to atmospheric oxidation and are valuable in synthesizing specific pharmaceutical compounds (Al-Omar et al., 2010).
Chromatographic Separation Techniques
- Chlorinated benzaldehydes, including this compound, have been analyzed using gas-liquid chromatographic techniques. This research is crucial for understanding the separation and identification of similar compounds in various applications (Korhonen & Knuutinen, 1984).
Spectroscopic Studies
- Studies involving FT-IR, FT-Raman spectra, and DFT calculations on chlorinated benzaldehydes provide insights into the molecular structure and behavior of these compounds, aiding in the development of new materials and drugs (Karunakaran & Balachandran, 2012).
Macrocyclic Complex Synthesis
- Chlorinated benzaldehydes are used in synthesizing Schiff-base macrocyclic complexes, which are essential in coordination chemistry and potential applications in catalysis and material science (Chen et al., 2014).
Pharmaceutical Synthesis
- Synthesis of novel compounds with potential pharmaceutical applications often involves halogenated benzaldehydes. These synthesized compounds undergo various biological testing to determine their efficacy in different therapeutic areas (Jamain et al., 2020).
Environmental Applications
- The transformation of halogenated aromatic aldehydes by anaerobic bacteria is studied for its potential application in environmental remediation. This research is crucial for understanding the fate of these compounds in natural environments (Neilson et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, influencing their function .
Mode of Action
It’s known that halogenated benzaldehydes can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
The compound’s interactions with its targets could potentially lead to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4,5-difluorobenzaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Properties
IUPAC Name |
3-chloro-4,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSIMCODZRPQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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